1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol
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Overview
Description
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol is a chemical compound characterized by its unique structure, which includes a benzylsulfonyl group attached to a propanol backbone with a dichlorophenyl substituent
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol typically involves multiple steps, starting with the preparation of the benzylsulfonyl precursor. The synthetic route may include:
Formation of Benzylsulfonyl Chloride: This can be achieved by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 3,4-dichlorophenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to form the intermediate.
Reduction: The intermediate is subsequently reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert it to alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include KMnO4, NaBH4, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to specific receptors, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol can be compared with similar compounds such as:
1-(Benzylsulfonyl)-2-phenyl-2-propanol: Lacks the dichlorophenyl substituent, which may result in different biological activities.
1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol: Contains a single chlorine atom, potentially altering its chemical reactivity and biological properties.
1-(Benzylsulfonyl)-2-(3,4-dimethoxyphenyl)-2-propanol: The presence of methoxy groups can significantly change its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(Benzylsulfonyl)-2-(3,4-dichlorophenyl)-2-propanol (CAS No. 129960-45-8) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13Cl2O2S
- Molecular Weight : 304.21 g/mol
- Structure : The compound features a benzyl sulfonyl group and a dichlorophenyl moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : Similar compounds have shown antifungal properties, particularly against Candida species. For instance, derivatives of propanol have been evaluated for their antifungal efficacy, suggesting potential applications in treating fungal infections .
- Inhibition of Enzymes : The compound is noted for its inhibitory effects on cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This may lead to drug-drug interactions when co-administered with other medications .
The biological activity of this compound can be attributed to its structural components:
- Ergosterol Biosynthesis Inhibition : Similar compounds have demonstrated the ability to inhibit ergosterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity. This mechanism is vital in the treatment of fungal infections .
- Phospholipase A2 Inhibition : Some studies suggest that derivatives may inhibit phospholipase A2-like activity, which is involved in inflammatory responses and could be a target for anti-inflammatory therapies .
Antifungal Activity Study
A study evaluating the antifungal activity of related compounds found that certain derivatives exhibited significant inhibition against Candida albicans and other non-albicans species. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be more effective than traditional antifungals like fluconazole .
Compound | MIC (µg/mL) against C. albicans | Mechanism |
---|---|---|
Fluconazole | 8 | Ergosterol biosynthesis inhibition |
This compound | TBD | TBD |
Enzyme Inhibition Research
Research into the enzyme inhibition profile revealed that the compound significantly affects CYP450 enzymes. This finding is crucial for understanding potential drug interactions and optimizing therapeutic regimens involving this compound.
Enzyme | Inhibition Effect |
---|---|
CYP1A2 | Yes |
CYP2D6 | Yes |
CYP3A4 | No |
Properties
IUPAC Name |
1-benzylsulfonyl-2-(3,4-dichlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,13-7-8-14(17)15(18)9-13)11-22(20,21)10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHODQRWAGYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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